
(Z)-3,4-difluoro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of anilines is a well-studied area in organic chemistry. Anilines are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities . These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline .
Chemical Reactions Analysis
Anilines are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . They participate in a variety of reactions, including Suzuki–Miyaura type reactions . The reactivity of anilines can be influenced by the presence of substituents on the benzene ring .
作用机制
The mechanism of action of (Z)-3,4-difluoro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline is still being studied. It is believed to work by inhibiting certain enzymes that are involved in the growth and spread of cancer cells. It is also believed to have anti-inflammatory properties that make it effective in treating inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to inhibit the growth and spread of cancer cells, reduce inflammation, and improve immune function. It has also been found to have low toxicity, making it a promising candidate for further research.
实验室实验的优点和局限性
The advantages of using (Z)-3,4-difluoro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline in lab experiments include its high purity, low toxicity, and potential applications in treating various diseases. However, its complex synthesis method and high cost may limit its use in some experiments.
未来方向
There are several future directions for (Z)-3,4-difluoro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline research. Some of these include further studying its mechanism of action, optimizing its synthesis method to reduce cost and increase yield, and studying its potential applications in other diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, this compound is a novel compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its complex synthesis method, potential applications in treating various diseases, and low toxicity make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential applications in other diseases.
合成方法
The synthesis of (Z)-3,4-difluoro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline is a multi-step process that involves several reactions. The first step involves the synthesis of 3-(phenylsulfonyl)-2H-chromen-2-one, which is then reacted with 2,3-difluoroaniline to form the final product. This synthesis method has been optimized to yield high purity and high yield of the final product.
科学研究应用
(Z)-3,4-difluoro-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline has been studied for its potential applications in treating various diseases. It has been found to have anti-cancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
3-(benzenesulfonyl)-N-(3,4-difluorophenyl)chromen-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F2NO3S/c22-17-11-10-15(13-18(17)23)24-21-20(12-14-6-4-5-9-19(14)27-21)28(25,26)16-7-2-1-3-8-16/h1-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSVZRVWOMGMJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

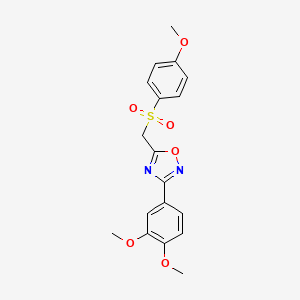

![ethyl N-[(3-chlorophenyl)(4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]carbamate](/img/structure/B2407093.png)

![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2407097.png)
![Ethyl 4-[7-hydroxy-4-oxo-8-(piperidylmethyl)chromen-3-yloxy]benzoate](/img/structure/B2407098.png)
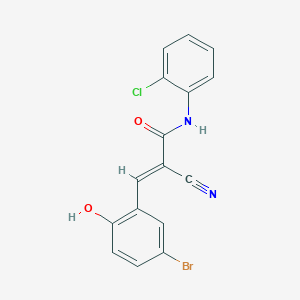
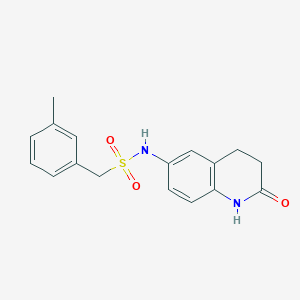
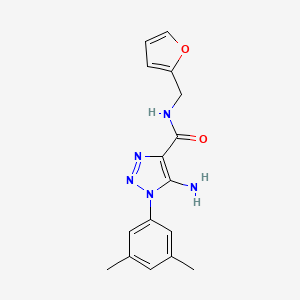
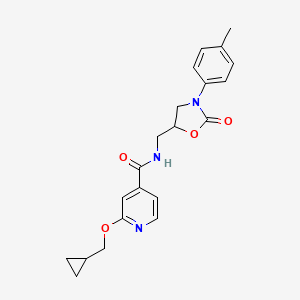
![Methyl 2-[[4-methyl-5-[[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2407109.png)

![2,4-dimethyl-N-[3-(3-propan-2-yloxypropylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2407111.png)
